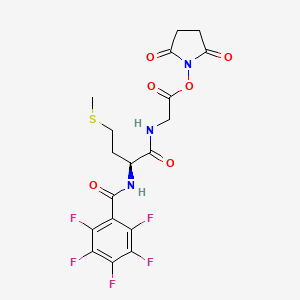
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is a specialized compound used primarily in biochemical and chemical research. This compound is known for its reactivity and utility in peptide synthesis and protein modification, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester typically involves the reaction of N-hydroxysuccinimide with pentafluorobenzoylmethionylglycine. The process often requires an activating reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive intermediate . The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reagent quality, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester primarily undergoes substitution reactions, particularly with primary amines. This reactivity is due to the presence of the N-hydroxysuccinimide ester group, which facilitates the formation of stable amide bonds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, which react under mild conditions (pH 7-9) to form amide bonds . The reactions are typically carried out in aqueous or organic solvents, depending on the specific application .
Major Products
The major products formed from these reactions are amide-linked compounds, which are often used in peptide synthesis and protein modification .
Scientific Research Applications
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester involves the formation of a reactive ester intermediate that readily reacts with primary amines to form stable amide bonds . This reactivity is crucial for its applications in peptide synthesis and protein modification .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) esters: Commonly used in peptide synthesis and protein modification.
Sulfo-NHS: A water-soluble analog of NHS, used in similar applications but with improved solubility.
Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis.
Uniqueness
N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is unique due to the presence of the pentafluorobenzoyl group, which enhances its reactivity and stability compared to other NHS esters . This makes it particularly useful in applications requiring high reactivity and stability.
Properties
CAS No. |
83800-45-7 |
|---|---|
Molecular Formula |
C18H16F5N3O6S |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-4-methylsulfanyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]butanoyl]amino]acetate |
InChI |
InChI=1S/C18H16F5N3O6S/c1-33-5-4-7(17(30)24-6-10(29)32-26-8(27)2-3-9(26)28)25-18(31)11-12(19)14(21)16(23)15(22)13(11)20/h7H,2-6H2,1H3,(H,24,30)(H,25,31)/t7-/m0/s1 |
InChI Key |
HZCMYWNNRKQTET-ZETCQYMHSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


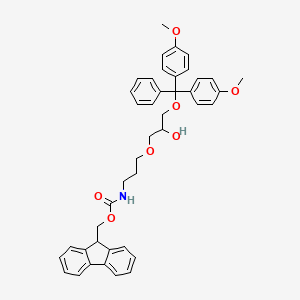
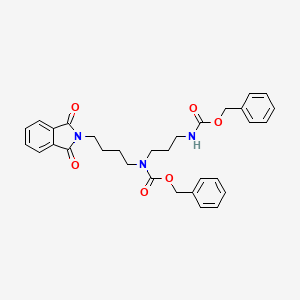
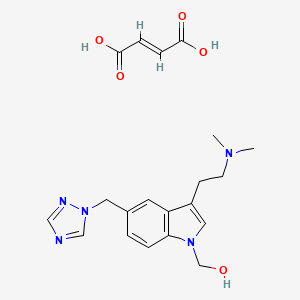
![(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
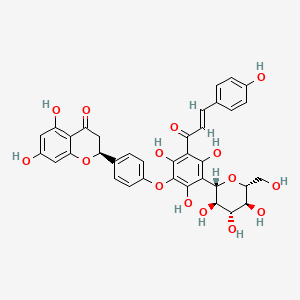
![(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407883.png)

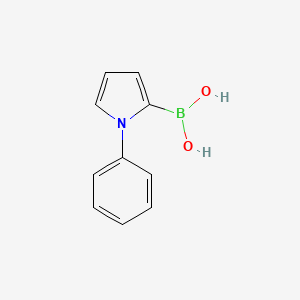
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)
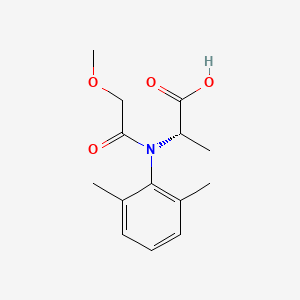

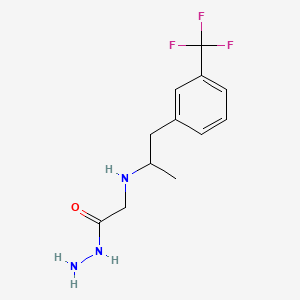
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
